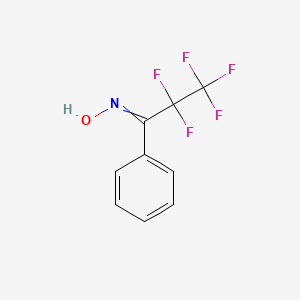
N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine typically involves the reaction of 2,2,3,3,3-pentafluoro-1-phenylpropanal with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various molecules. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2,2,3,3,3-pentafluoro-1-(2-hydroxyphenyl)propanamine: Another fluorinated compound with similar structural features.
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a similar fluorinated backbone.
Propriétés
Numéro CAS |
65686-80-8 |
|---|---|
Formule moléculaire |
C9H6F5NO |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
N-(2,2,3,3,3-pentafluoro-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(15-16)6-4-2-1-3-5-6/h1-5,16H |
Clé InChI |
LIIIXURRQRBKTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


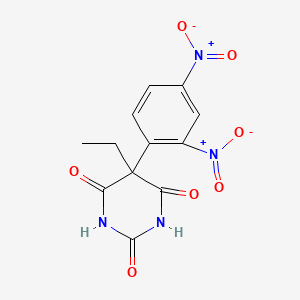
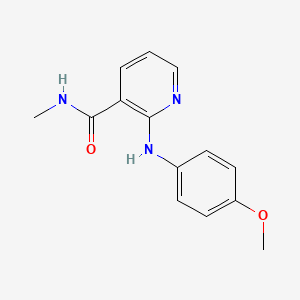
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)
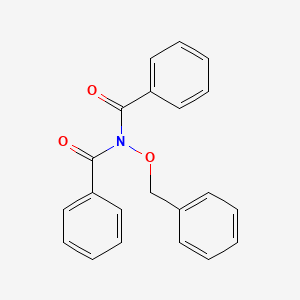

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
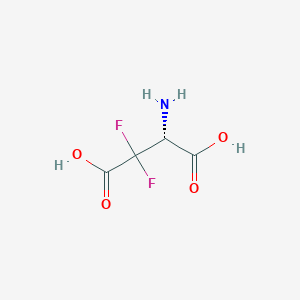
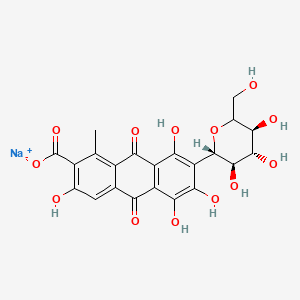
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
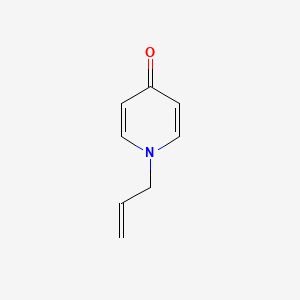

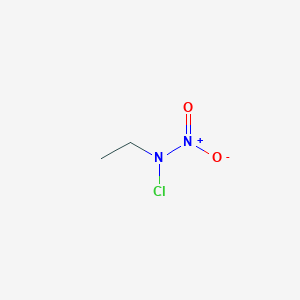
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
